Ethyl 3,5-diethoxybenzoate

CAS No.: 351002-95-4

Cat. No.: VC2216568

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351002-95-4 |

|---|---|

| Molecular Formula | C13H18O4 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | ethyl 3,5-diethoxybenzoate |

| Standard InChI | InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3 |

| Standard InChI Key | QILFPIREJVUYJP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC(=C1)C(=O)OCC)OCC |

| Canonical SMILES | CCOC1=CC(=CC(=C1)C(=O)OCC)OCC |

Introduction

Chemical Structure and Physical Properties

Molecular Identity

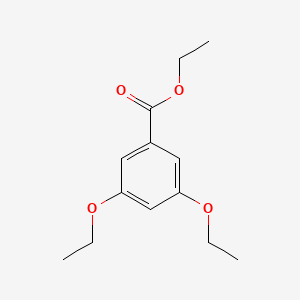

Ethyl 3,5-diethoxybenzoate has the molecular formula C₁₃H₁₈O₄. Its structure consists of a central benzene ring with two ethoxy groups (-OCH₂CH₃) positioned at the meta positions (3 and 5) relative to each other, and an ethyl ester group (-COOCH₂CH₃) at position 1. This arrangement creates a symmetrical molecule with distinctive electronic and steric properties.

Physical Characteristics

While direct experimental data for Ethyl 3,5-diethoxybenzoate is limited in the available literature, its properties can be reasonably estimated by comparison with structurally related compounds. Based on the well-documented properties of Ethyl 3,5-dimethoxybenzoate, we can infer several key characteristics:

Spectroscopic Properties

The spectroscopic fingerprint of Ethyl 3,5-diethoxybenzoate would feature characteristic signals that distinguish it from its methoxy counterpart:

-

In ¹H NMR spectroscopy, the ethoxy groups would show distinctive quartets (for -OCH₂-) and triplets (for -CH₃) with coupling constants typically around 7 Hz.

-

¹³C NMR would display signals for the additional methylene carbons in the ethoxy groups, distinguishing it from the methoxy analog.

-

IR spectroscopy would reveal characteristic absorption bands for the ester carbonyl (approximately 1710-1730 cm⁻¹) and ether C-O stretching vibrations.

Synthesis Methods

Optimization Considerations

Based on patented procedures for similar compounds, several factors would be critical for optimizing the synthesis:

-

Temperature control: Maintaining precise temperature ranges during both esterification (70-80°C) and ethylation (50-55°C) reactions

-

pH management: Careful adjustment of pH during various stages of synthesis, particularly after alkylation steps

-

Solvent selection: Using appropriate solvents such as dimethylformamide for alkylation reactions and anhydrous conditions for esterification

-

Catalyst loading: Optimizing the amount of acid catalyst for esterification to balance reaction rate against side reactions

-

Purification protocol: Developing specific crystallization conditions to obtain high-purity product

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of Ethyl 3,5-diethoxybenzoate is determined by its three key functional components:

Ester Group Transformations

The ethyl ester functionality can undergo several important reactions:

-

Hydrolysis: Under acidic or basic conditions to yield 3,5-diethoxybenzoic acid

-

Transesterification: Exchange of the ethyl group with other alcohols

-

Reduction: Conversion to primary alcohol (3,5-diethoxybenzyl alcohol) using reducing agents like LiAlH₄

-

Amidation: Reaction with amines to form the corresponding amides

Ethoxy Group Reactions

The ethoxy substituents can participate in various transformations:

-

Cleavage: Dealkylation under specific conditions to regenerate hydroxyl groups

-

Oxidation: Potential oxidative degradation of the ethyl chains

-

Protection: The ethoxy groups serve as protecting groups for the hydroxyl functionalities

Aromatic Ring Reactivity

The aromatic ring, activated by the electron-donating ethoxy groups, would show enhanced reactivity toward:

-

Electrophilic aromatic substitution: Preferential reaction at positions ortho and para to the ethoxy groups

-

Nucleophilic aromatic substitution: Generally resistant unless activated by additional electron-withdrawing groups

-

Metallation: Directed ortho-metallation facilitated by the ether groups

Structure-Reactivity Relationships

The presence of ethoxy groups rather than methoxy groups would influence reactivity in several ways:

-

Steric effects: The larger ethoxy groups create increased steric hindrance, potentially slowing reactions at adjacent positions

-

Electronic effects: While both ethoxy and methoxy are electron-donating, subtle differences in their electronic properties might influence reaction rates and selectivity

-

Lipophilicity: The greater lipophilic character of ethoxy groups could affect solubility profiles and reaction environments

Applications and Research Significance

Medicinal Chemistry Implications

By analogy with related benzoate esters, Ethyl 3,5-diethoxybenzoate might exhibit biological activities worthy of investigation:

Anticancer Investigation Opportunities

Research on related compounds has indicated potential anticancer activity, suggesting that Ethyl 3,5-diethoxybenzoate might:

-

Inhibit cancer cell proliferation through specific cellular mechanisms

-

Show cytotoxicity against particular cancer cell lines

-

Serve as a lead compound for developing more potent anticancer agents

Structure-Activity Relationship Studies

The replacement of methoxy with ethoxy groups represents an important structural modification that could yield valuable insights into structure-activity relationships:

-

How chain length of alkoxy substituents affects biological activity

-

The impact of increased lipophilicity on drug-target interactions

-

Effects on metabolic stability and bioavailability

Materials Science Applications

The unique structural features of Ethyl 3,5-diethoxybenzoate could find applications in materials science:

-

As monomers for specialty polymers

-

In the development of liquid crystalline materials

-

For the creation of supramolecular assemblies through non-covalent interactions

Comparative Analysis with Related Compounds

Structural Comparison

A side-by-side comparison of Ethyl 3,5-diethoxybenzoate with its methoxy analog reveals important structural distinctions:

| Feature | Ethyl 3,5-diethoxybenzoate | Ethyl 3,5-dimethoxybenzoate | Significance |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₈O₄ | C₁₁H₁₄O₄ | Additional carbon atoms in ethoxy groups |

| Steric Bulk | Greater | Lesser | May influence reaction accessibility |

| Bond Angles | Slightly different | Reference | Ethoxy groups introduce different conformational preferences |

| Electronic Distribution | Similar pattern, different magnitude | Reference | Affects reactivity and binding properties |

| Rotational Freedom | More rotatable bonds | Fewer rotatable bonds | Impacts conformational flexibility |

Reactivity Differences

The substitution of methoxy with ethoxy groups would alter reactivity in several ways:

-

Increased steric hindrance could slow reactions at positions adjacent to the substituents

-

The extended alkyl chains might provide different directing effects in certain reactions

-

Solubility profiles would differ, affecting reaction conditions and purification strategies

Future Research Directions

Synthetic Methodology Development

Further research into Ethyl 3,5-diethoxybenzoate could focus on:

-

Developing more efficient and sustainable synthetic routes

-

Exploring catalytic methods for selective ethoxylation

-

Investigating green chemistry approaches to its preparation

-

Scaling up synthesis for commercial applications

Biological Activity Screening

Comprehensive biological evaluation would be valuable:

-

Systematic screening against various microbial strains

-

Testing against cancer cell lines to assess cytotoxicity

-

Evaluation of antioxidant potential

-

Investigation of pharmaceutical applications

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships could include:

-

Preparation of a series of compounds with varying alkoxy chain lengths

-

Investigation of positional isomers (2,4- vs. 3,5-diethoxy)

-

Combination with other functional groups to enhance specific activities

-

Computational studies to predict properties and activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume